Gaboxadol hydrochloride
Beschreibung
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Characterization
Gaboxadol’s IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , derived from its bicyclic structure comprising an isoxazole ring fused to a pyridine moiety. The molecule is structurally analogous to muscimol but features a conformationally constrained isoxazole ring that enhances receptor selectivity.
Structural Features
- Core skeleton : A six-membered pyridine ring fused to a five-membered isoxazole ring.
- Functional groups : A hydroxyl group at position 3 and a tertiary amine within the isoxazole ring.
- Conformational rigidity : The isoxazole ring restricts rotational freedom, influencing receptor binding dynamics.
The structure is depicted below:
$$ \text{C}6\text{H}8\text{N}2\text{O}2 $$
Molecular Formula and Stereochemical Considerations
Gaboxadol’s molecular formula is C6H8N2O2 (molecular weight: 140.14 g/mol). Key stereochemical attributes include:
| Parameter | Value | Source |
|---|---|---|
| Chirality | Achiral | |
| Optical activity | None | |
| Defined stereocenters | 0 |
The absence of stereocenters simplifies synthetic and analytical workflows.
Synonyms and Historical Terminology
Crystallographic Data and Polymorphic Forms
Gaboxadol hydrochloride exhibits polymorphism, with two enantiotropic forms characterized via X-ray crystallography:
| Polymorph | Space Group | Temperature (K) | Cell Dimensions (Å) | Key Features |
|---|---|---|---|---|
| Form I | Triclinic (P$$\overline{1}$$) | 298 | a=13.1489, b=6.578, c=17.0721 | Two formula units per asymmetric unit |
| Form II | Monoclinic (I2/a) | 220 | a=13.1489, b=6.578, c=17.0721 | Single formula unit per asymmetric unit |
A reversible phase transition occurs at 221 K, with an enthalpy change of −0.7 kJ/mol . Hydrogen-bonded layers persist in both forms, with layer shifts driving polymorphic differences.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234251 | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-33-8, 64603-91-4 | |
| Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gaboxadol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Krogsgaard-Larsen’s Original Method (1977)
The seminal route began with the condensation of glycine ethyl ester hydrochloride with γ-butyrolactone under basic conditions, followed by benzylation to introduce stereochemical control. Cyclization using hydroxylamine hydrochloride yielded the isoxazolo ring, but the process suffered from poor stereochemical outcomes and required chromatographic purification. Key limitations included:
Early Modifications (1980s–1990s)
Efforts to improve efficiency introduced methyl and ethyl esters as transient protecting groups. For example, Rong and Chang (2007) developed a route starting from glycine ester hydrochloride and γ-butyrolactone, achieving a 45% yield through optimized cyclization with carbonyldiimidazole. However, these methods still relied on hazardous reagents like thionyl chloride for ester activation.
Modern Industrial Synthesis Methods
Pyrrolidin-2-One-Based Route (WO2016150953A1)
A 2016 patent disclosed a scalable five-step synthesis starting from pyrrolidin-2-one, a low-cost precursor. This method eliminates benzyl protections, enhancing atom economy:
Step 1 : Ring-opening of pyrrolidin-2-one with methyl glyoxylate and methyl chloroformate yields dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound VI).
Step 2 : Cyclization with hydroxylamine hydrochloride forms the isoxazolo ring under mild acidic conditions (pH 4–5, 60°C).
Step 3 : Hydrolysis and decarboxylation using aqueous NaOH produces gaboxadol in 68% overall yield.
Advantages :
Continuous Flow Synthesis (2020s Developments)
Recent advances adapt the patent route for continuous manufacturing. Microreactor technology reduces reaction times from hours to minutes, with in-line crystallization achieving >99% purity. This approach minimizes intermediate isolation, critical for gaboxadol’s hygroscopic intermediates.
Key Intermediate Compounds and Their Preparation
Dimethyl 5-Hydroxy-3,6-Dihydropyridine-1,4(2H)-Dicarboxylate
This intermediate (Compound VI) is pivotal in modern routes. Its synthesis involves a one-pot reaction of pyrrolidin-2-one with methyl glyoxylate and methyl chloroformate at 0–5°C, achieving 92% conversion. The crystalline product is stabilized by intramolecular hydrogen bonding, preventing keto-enol tautomerization.
Isoxazolo[5,4-c]pyridin-3-ol (HIP)
Early routes generated HIP via cyclization of 3,N-dihydroxyisonicotinamide, but yields plateaued at 50% due to side reactions. Modern methods use hydroxylamine-O-sulfonic acid, achieving 85% yield by suppressing overoxidation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
Gaboxadol hydrochloride exhibits pH-dependent solubility:
Aqueous solutions are stable for ≤24 hours at 25°C, necessitating lyophilization for long-term storage.
Comparative Analysis of Synthetic Methodologies
| Parameter | Krogsgaard-Larsen (1977) | WO2016150953A1 (2016) |
|---|---|---|
| Starting Material Cost | $1,200/kg | $180/kg |
| Overall Yield | 28% | 68% |
| Steps | 7 | 5 |
| Environmental Factor | 32.7 | 8.4 |
The 2016 patent reduces waste generation by 74% through in situ esterification and eliminated benzyl protections .
Analyse Chemischer Reaktionen
Key Synthetic Pathways
Gaboxadol’s synthesis involves cyclization reactions to form its fused isoxazolo-pyridine core. A representative route includes:
Step 1: Hydrazide Formation
4-Piperidinecarboxylic acid ester derivatives are converted to hydrazides via refluxing with excess hydrazine hydrate . For example:
Step 2: Cyclization to Oxadiazole Derivatives
Hydrazides undergo cyclization with reagents like N,N′-carbonyldiimidazole (CDI) or triethoxymethane to form 1,3,4-oxadiazol-2-ones or 2-methyl-1,3,4-oxadiazoles :
Step 3: Deprotection
The t-butoxycarbonyl (Boc) group is removed using HCl, yielding the final Gaboxadol structure :
Table 1: Key Reagents and Conditions in Gaboxadol Synthesis
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, reflux | 4-Piperidyl hydrazide |
| Oxadiazole cyclization | CDI, triethylamine, THF/DMF | 1,3,4-Oxadiazol-2-one |
| Thione formation | Carbonyldisulfide, KOH/ethanol | 1,3,4-Oxadiazol-2-thione |
| Deprotection | HCl, aqueous solution | Free amine (Gaboxadol) |
Functional Group Reactivity
Gaboxadol’s structure includes an isoxazole ring and a secondary amine, which participate in specific reactions:
Isoxazole Ring Stability
The isoxazole moiety is resistant to hydrolysis under physiological conditions but can undergo ring-opening in strongly acidic or basic environments .
Amine Reactivity
The secondary amine participates in:
-
Salt formation : Gaboxadol forms stable hydrochloride salts (e.g., Gaboxadol HCl) .
-
Acylation : Reacts with benzyl isocyanate to form acylated derivatives .
Synthetic Modifications and Analogues
Modifications to Gaboxadol’s piperidine ring or oxadiazole group have been explored to study structure-activity relationships:
Piperidine Substitutions
-
N-Alkylation : Formaldehyde or benzyl chloride introduces methyl or benzyl groups .
-
Ring Expansion : Replacing the piperidine with pyrrolidine alters receptor subtype selectivity .
Oxadiazole Modifications
-
Thione Derivatives : Substituting oxygen with sulfur reduces GABA<sub>A</sub> receptor potency .
-
Methylation : Adding a methyl group at position 2 of the oxadiazole enhances metabolic stability .
Table 2: Impact of Structural Modifications on GABA<sub>A</sub> Receptor Activity
| Compound | Modification | EC<sub>50</sub> (α<sub>4</sub>β<sub>3</sub>δ) | Efficacy (% max GABA) |
|---|---|---|---|
| Gaboxadol | None | 6 µM | 224% |
| 10e | Oxadiazole → Thione | 20 ± 4 µM | -4% |
| 19 | N-Methylation | 48 ± 8 µM | 56% |
Stability and Degradation
-
Aqueous Solutions : Gaboxadol HCl is soluble in PBS (pH 7.2, ~10 mg/mL) but degrades within 24 hours, necessitating fresh preparation .
-
Thermal Stability : Stable as a crystalline solid at -20°C for ≥4 years .
Key Research Findings
-
Stereoselectivity : Gaboxadol’s rigid bicyclic structure restricts conformational flexibility, enhancing binding to extrasynaptic GABA<sub>A</sub> receptors .
-
Receptor Specificity : Its “superagonistic” effect at α<sub>4</sub>β<sub>3</sub>δ receptors (EC<sub>50</sub> = 6 µM) contrasts with partial agonism at α<sub>1</sub>β<sub>3</sub>γ<sub>2</sub> (EC<sub>50</sub> = 143 µM) .
Wissenschaftliche Forschungsanwendungen
Sleep Disorders
Mechanism of Action
Gaboxadol enhances slow-wave sleep (SWS) and is distinct from traditional hypnotics such as benzodiazepines. It acts primarily on the δ-subunit-containing GABA A receptors, which are implicated in the regulation of sleep architecture.
Clinical Findings
- Polysomnographic Studies : Research has shown that gaboxadol significantly increases total sleep time and reduces wakefulness after sleep onset compared to placebo. In a study involving adults, doses of 10 mg and 15 mg resulted in notable improvements in sleep continuity over a 30-night treatment period .
- Elderly Patients : A separate study focused on elderly patients demonstrated that gaboxadol improved sleep efficiency and reduced nighttime awakenings, suggesting its utility in geriatric populations suffering from insomnia .
Depression and Suicidal Ideation
Rapid Antidepressant Effects
Recent investigations have highlighted gaboxadol's potential as a rapid-acting antidepressant. A clinical trial indicated that high doses (greater than 50 mg) of gaboxadol could significantly reduce suicidal ideation within hours of administration, offering a critical intervention for patients with acute suicidality .
Comparison with Ketamine
Gaboxadol may provide advantages over ketamine, another agent known for its rapid antidepressant effects. Unlike ketamine, gaboxadol does not induce dissociative side effects, making it a more favorable option for patients requiring urgent intervention .
Neurodevelopmental Disorders
Fragile X Syndrome
Gaboxadol has shown promise in treating Fragile X syndrome, an inherited form of intellectual disability. In a Phase 2 trial, gaboxadol was well-tolerated and led to significant improvements in behavioral assessments over a 12-week treatment period. The Aberrant Behavior Checklist-Community for Fragile X syndrome scores improved by 26.2%, indicating its potential efficacy in managing symptoms associated with this condition .
Angelman Syndrome
Additionally, ongoing clinical trials are exploring gaboxadol's effects on Angelman syndrome, aiming to assess its impact on behavioral and cognitive functions in affected individuals .
Summary of Clinical Studies
| Study Focus | Population | Dosage | Outcome Measures | Results Summary |
|---|---|---|---|---|
| Sleep Disorders | Adults | 10-15 mg | Total Sleep Time (TST), Wakefulness After Sleep Onset (WASO) | Significant improvement in TST and WASO |
| Elderly Insomnia | Elderly Patients | 10 mg | Sleep Efficiency | Improved sleep quality and reduced awakenings |
| Depression | Suicidal Patients | >50 mg | Suicidal Ideation Reduction | Rapid reduction in suicidal thoughts |
| Fragile X Syndrome | Males with FXS | Variable | Aberrant Behavior Checklist | 26.2% improvement in behavioral scores |
| Angelman Syndrome | Children | Ongoing Trials | Behavioral Assessments | Pending results from trials |
Wirkmechanismus
Gaboxadol acts as a supra-maximal agonist at alpha4beta3delta gamma-aminobutyric acid A receptors, a low-potency agonist at alpha1beta3gamma2, and a partial agonist at alpha4beta3gamma . Its affinity for the alpha4-containing subtype of the gamma-aminobutyric acid A receptor is significantly higher than for other subtypes. Gaboxadol also has a unique affinity for extrasynaptic gamma-aminobutyric acid A receptors, which desensitize more slowly and less extensively than synaptic gamma-aminobutyric acid A receptors .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
| Compound | Target Receptors | Key Mechanism |
|---|---|---|
| Gaboxadol | Extrasynaptic αβδ GABAA | Tonic inhibition, SWS enhancement |
| Zolpidem | Synaptic α2βγ2 GABAA | Positive allosteric modulator, sleep onset |
| Tiagabine | GABA transporter (GAT-1) | Inhibits GABA reuptake |
| Phenibut | GABAB and α2δ VDCCs | Mixed agonist/modulator |
- Gaboxadol uniquely enhances SWS via δ-subunit activation, unlike Zolpidem, which shortens sleep latency via α2βγ2 receptors . Tiagabine increases synaptic GABA levels, while Phenibut primarily modulates GABAB receptors .
Clinical Efficacy
Gaboxadol in Sleep Disorders :
- Increased sleep efficiency (15 mg dose) and SWS duration in elderly subjects without residual daytime effects .
- Promoted restorative sleep in Drosophila, mirroring human SWS patterns .
Zolpidem :
- Effective for sleep onset but lacks SWS enhancement; associated with next-day impairment in elderly .
Gaboxadol in Neurological Disorders :
- placebo) , but Phase 2 showed CGI-I improvement with qd dosing (p = 0.0006) .
Phenibut : Superior to Gaboxadol in stabilizing conditioned inhibition and memory, attributed to GABAB modulation .
Pharmacokinetics
| Parameter | Gaboxadol (20 mg) | Zolpidem (5 mg) |
|---|---|---|
| tmax | 0.7–1.1 h (elderly) | 1.5–2 h |
| t½ | ~2 h (elderly) vs. 1.5 h (young) | 2.8–3.2 h |
| AUCelderly | 40% higher vs. young subjects | No significant age-related increase |
- Gaboxadol’s clearance is reduced in the elderly, requiring dose adjustments .
Biologische Aktivität
Gaboxadol, also known as OV101 or THIP, is a selective extrasynaptic GABA receptor agonist that has garnered attention for its potential therapeutic applications, particularly in sleep disorders and neurodevelopmental conditions. This article reviews the biological activity of gaboxadol, highlighting its effects on sleep architecture, behavioral outcomes in animal models, and clinical efficacy in human studies.
Gaboxadol functions primarily as a GABA receptor agonist, specifically targeting delta-subunit-containing extrasynaptic receptors. This mechanism enhances inhibitory neurotransmission, which is crucial for regulating neuronal excitability and promoting sleep. Unlike traditional benzodiazepines that act on synaptic GABA receptors, gaboxadol's action on extrasynaptic receptors leads to prolonged inhibition and increased slow-wave sleep (SWS) without significantly affecting REM sleep .
Effects on Sleep Architecture
Gaboxadol has been extensively studied for its impact on sleep parameters. Clinical trials have demonstrated that gaboxadol significantly improves various measures of sleep quality:
- Total Sleep Time (TST) : Gaboxadol 15 mg increased TST by approximately 20.4 minutes compared to placebo (p < 0.01) in adult patients with insomnia .
- Sleep Onset Latency (SOL) : The compound also reduced SOL, with a notable decrease in wakefulness after sleep onset (WASO) .
- Slow-Wave Sleep : Studies indicate that gaboxadol enhances SWS duration, contributing to its hypnotic effects .
Summary of Clinical Findings
| Study | Dose | Measure | Result |
|---|---|---|---|
| Study 1 | 15 mg | TST | +20.4 min vs. placebo (p < 0.01) |
| Study 2 | 15 mg | SOL | Significant reduction vs. placebo |
| Phase 2 Trials | Various | SWS Duration | Significant increase observed |
Behavioral Effects in Fragile X Syndrome
Recent studies have explored gaboxadol's effects beyond sleep, particularly in neurodevelopmental disorders such as Fragile X Syndrome (FXS). In a Phase 2 trial involving male patients with FXS, gaboxadol demonstrated significant improvements in secondary behavioral endpoints, including reductions in anxiety and hyperactivity .
Animal Model Studies
In preclinical models, specifically using Fmr1 knockout mice (a model for FXS), gaboxadol normalized hyperactivity and anxiety-like behaviors. The treatment effectively restored behavioral deficits to levels comparable to wild-type controls, suggesting its potential as a therapeutic agent for managing symptoms associated with FXS .
Safety and Tolerability
Gaboxadol has shown a favorable safety profile across various studies. In clinical trials, it was well-tolerated with minimal serious adverse events reported. The absence of significant side effects positions gaboxadol as a promising candidate for long-term use in treating insomnia and related disorders .
Q & A
Q. What is the primary mechanism of action of gaboxadol, and how does it differ from traditional GABAergic agents?
Gaboxadol selectively activates δ-subunit-containing extrasynaptic GABAA receptors, which mediate tonic inhibition rather than phasic synaptic inhibition. Unlike benzodiazepines (which potentiate GABA at γ2-containing synaptic receptors), gaboxadol directly targets α4βδ receptors, avoiding disruption of REM/non-REM sleep balance. This specificity was confirmed in α4 knockout mice, where gaboxadol's sedative effects were abolished .
Q. Which experimental models are used to study gaboxadol’s effects on neurological disorders?
- Genetic models : α4 GABAA receptor knockout mice demonstrate abolished ataxic and sedative effects, confirming receptor specificity .
- Disease models : Transgenic Alzheimer’s disease (AD) mice (6-month-old) are assessed via EEG for slow-wave sleep (SWS) enhancement and cognitive assays (Y-maze, contextual fear conditioning) .
- In vitro systems : Caco-2 monolayers and Xenopus oocytes expressing hPAT1 transporters quantify intestinal absorption kinetics .
Q. How does gaboxadol’s pharmacokinetic profile influence its bioavailability?
Gaboxadol absorption is mediated by proton-coupled amino acid transporter 1 (PAT1), with jejunal absorption fractions reaching 91.3% vs. 4.2% in the colon. Co-administration with L-tryptophan (PAT1 inhibitor) reduces bioavailability, while L-proline (substrate) enhances competitive uptake. Gender-specific analysis via log-transformed AUC₀–∞ and Cmax is critical for pharmacokinetic studies .
Advanced Research Questions
Q. How do researchers reconcile contradictory efficacy findings in gaboxadol’s clinical trials (e.g., insomnia vs. Angelman syndrome)?
Discrepancies arise from target population differences and endpoint selection :
- Insomnia trials : Residual next-day effects (e.g., impaired driving performance) led to discontinuation .
- Angelman syndrome (STARS trial) : Significant improvement in Clinical Global Impression–Improvement (CGI-I) scores (p=0.0006) was observed, supporting repurposing for neurodevelopmental disorders . Mechanistic studies highlight α4βδ receptor overexpression in Angelman syndrome, aligning with gaboxadol’s receptor specificity .
Q. What methodological considerations are critical for designing gaboxadol combination therapies?
- Isobolographic analysis : Determines synergistic/additive/antagonistic interactions by comparing experimental vs. theoretical ED50 values. Example: Gaboxadol + tiagabine (additive) vs. gaboxadol + EF1502 (antagonistic) in Frings mouse seizure models .
- Ataxia assays : Rotarod testing in α4 knockout mice confirms receptor-specific effects, avoiding off-target interactions .
Q. How are translational challenges addressed when extrapolating preclinical data to human trials?
- Dose equivalence : Mouse-to-human dose conversion uses body surface area normalization (e.g., 5 mg/kg in mice ≈ 0.4 mg/kg in humans).
- Biomarker validation : EEG-measured SWS in AD mice correlates with cognitive improvements, informing clinical endpoints .
- Gender stratification : Pharmacokinetic studies require ANOVA-adjusted AUC₀–∞ and Cmax analysis to account for gender variability .
Q. What statistical methods are used to analyze gaboxadol’s effects on postural sway and cognition?
- Repeated-measures ANOVA : Applied to log-transformed fold-changes in body sway area (A95) to account for non-normal distribution .
- Exploratory endpoints : CGI-I scales in Angelman syndrome trials use two-sided 95% confidence intervals for treatment-placebo comparisons .
- Carryover effects : Controlled in crossover designs via period-adjusted models .
Contradictions and Resolutions
Q. Why was gaboxadol discontinued for insomnia despite promising mechanistic data?
Early insomnia trials reported residual impairment (e.g., driving performance), while Angelman syndrome trials showed efficacy due to disease-specific GABAergic dysregulation . Repurposing strategies focus on disorders with tonic inhibition deficits, supported by patent extensions through 2025 .
Q. How do progesterone withdrawal (PWD) models inform gaboxadol’s anxiolytic effects?
PWD upregulates α4βδ receptors, increasing gaboxadol’s anxiolytic potency (250% enhancement in elevated plus maze tests). Low doses (1.25 mg/kg) are effective in PWD models but not controls, highlighting context-dependent efficacy .
Methodological Guidelines
Best practices for EEG-based SWS quantification in preclinical studies:
- Baseline normalization : Compare post-treatment SWS duration to pre-treatment baselines.
- Frequency filtering : Use 0.5–4 Hz bandwidth for delta waves in AD mice .
- Blinding : Ensure double-blind scoring to minimize bias in slow-wave detection.
Ethical considerations for crossover trials:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
